Chlorhydrate de 3-amino-2-(2-chlorophényl)-1,1,1-trifluoropropan-2-ol

Vue d'ensemble

Description

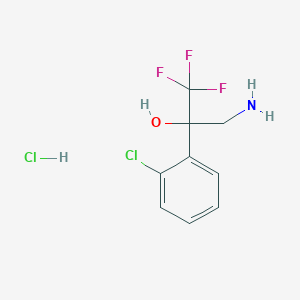

3-Amino-2-(2-chlorophenyl)-1,1,1-trifluoropropan-2-ol hydrochloride is a useful research compound. Its molecular formula is C9H10Cl2F3NO and its molecular weight is 276.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Amino-2-(2-chlorophenyl)-1,1,1-trifluoropropan-2-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-2-(2-chlorophenyl)-1,1,1-trifluoropropan-2-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Sciences de l'environnement

En sciences de l'environnement, ce composé pourrait être étudié pour ses produits de dégradation et leur impact environnemental. Comprendre sa dégradation pourrait éclairer l'évaluation de sa persistance dans l'environnement et des risques potentiels.

Chacune de ces applications nécessiterait des recherches et des expérimentations approfondies pour déterminer l'adéquation et l'efficacité du composé. Le profil de sécurité du composé, y compris la toxicité et l'impact environnemental, devrait également être évalué de manière approfondie .

Activité Biologique

3-Amino-2-(2-chlorophenyl)-1,1,1-trifluoropropan-2-ol hydrochloride (CAS Number: 1221726-05-1) is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₉H₁₀ClF₃NO

- Molecular Weight : 276.08 g/mol

- Structure : The compound features a trifluoropropanol moiety attached to a chlorophenyl group, which influences its biological properties.

The biological activity of 3-Amino-2-(2-chlorophenyl)-1,1,1-trifluoropropan-2-ol hydrochloride is primarily attributed to its interaction with various molecular targets within the cell:

- Microtubule Stabilization : Similar compounds have been studied for their ability to stabilize microtubules, which are critical for cell division and intracellular transport. Stabilization of microtubules can lead to inhibition of cancer cell proliferation and induction of apoptosis in malignant cells .

- Inhibition of Protein Kinases : Some studies suggest that this compound may act as an inhibitor of specific protein kinases involved in cell signaling pathways that regulate cell growth and survival .

- Neuroprotective Effects : There is emerging evidence indicating that compounds with similar structures may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 3-Amino-2-(2-chlorophenyl)-1,1,1-trifluoropropan-2-ol hydrochloride:

Case Studies

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of 3-Amino-2-(2-chlorophenyl)-1,1,1-trifluoropropan-2-ol hydrochloride:

- Cancer Treatment : A study highlighted the efficacy of microtubule-stabilizing agents in treating various cancers by inducing cell cycle arrest and apoptosis. The compound showed promising results in vitro against breast cancer cell lines .

- Neurodegenerative Diseases : Research on similar compounds indicated potential benefits in models of neurodegenerative diseases such as Alzheimer's. These compounds were found to enhance cognitive function and protect against neuronal loss .

- Antiparasitic Activity : The compound was evaluated for its activity against Trypanosoma brucei, showing significant inhibition at low micromolar concentrations, suggesting its potential as a therapeutic agent for African sleeping sickness .

Propriétés

IUPAC Name |

3-amino-2-(2-chlorophenyl)-1,1,1-trifluoropropan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClF3NO.ClH/c10-7-4-2-1-3-6(7)8(15,5-14)9(11,12)13;/h1-4,15H,5,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNUUIMSOPLYBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CN)(C(F)(F)F)O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221726-05-1 | |

| Record name | Benzenemethanol, α-(aminomethyl)-2-chloro-α-(trifluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221726-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.